Product packaging for N1,N2-Dimesitylethane-1,2-diamine(Cat. No.:CAS No. 134030-21-0)

N1,N2-Dimesitylethane-1,2-diamine

Cat. No.: B174270
CAS No.: 134030-21-0
M. Wt: 296.4 g/mol
InChI Key: RQXQQXIIAQTDHU-UHFFFAOYSA-N
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Description

Significance of Chiral Diamines in Modern Asymmetric Catalysis

Chiral diamines are a critically important class of compounds in modern asymmetric catalysis. researchgate.netrsc.org Their prevalence stems from their dual role as both effective chiral ligands for metal-based catalysts and as powerful organocatalysts in their own right. rsc.orgua.es The C2-symmetry often present in these molecules simplifies the analysis of catalytic cycles and stereochemical outcomes. The vicinal diamine motif is a key structural feature in numerous natural products, pharmaceuticals, and other biologically active compounds, making their synthesis a primary objective for synthetic chemists. ua.es

The utility of chiral 1,2-diamines is extensive; they are employed as foundational building blocks for more complex molecular architectures and as indispensable components in the toolkit of asymmetric synthesis. rsc.org When coordinated to a metal center, these diamines create a chiral environment that can effectively discriminate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other. This high degree of stereocontrol is essential for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

The development of novel synthetic routes to access chiral 1,2-diamines has been a major focus of research. ua.esnih.gov Strategies such as the asymmetric diamination of alkenes, the ring-opening of aziridines, and the reductive coupling of imines have been successfully developed to provide access to a wide array of these valuable compounds. ua.esnih.gov The continuous innovation in this area underscores the sustained importance of chiral diamines as a privileged scaffold in the ongoing quest for more efficient and selective chemical transformations.

Stereochemical Importance of the N1,N2-Dimesitylethane-1,2-diamine Scaffold

The this compound scaffold possesses distinct stereochemical features that render it highly effective in asymmetric catalysis. The primary source of its stereochemical influence is the presence of the two sterically demanding mesityl groups attached to the nitrogen atoms. These bulky substituents are not merely passive components of the ligand; they play an active and crucial role in defining the three-dimensional space around the catalytic center.

The combination of the chiral ethane (B1197151) backbone and the bulky aromatic substituents establishes a powerful system for stereochemical communication. The C2-symmetric nature of the ligand, when present in its chiral form, simplifies the possible transition states in a catalytic cycle, often leading to higher and more predictable enantioselectivities. The interplay between the electronic properties of the mesityl groups and their steric bulk allows for the fine-tuning of the catalyst's reactivity and selectivity, making the this compound scaffold a valuable platform for the design of bespoke catalysts for a range of asymmetric transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N2 B174270 N1,N2-Dimesitylethane-1,2-diamine CAS No. 134030-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-13-9-15(3)19(16(4)10-13)21-7-8-22-20-17(5)11-14(2)12-18(20)6/h9-12,21-22H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXQQXIIAQTDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCCNC2=C(C=C(C=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420139
Record name N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134030-21-0
Record name N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
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URL https://comptox.epa.gov/dashboard/DTXSID10420139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1,N2-Dimesitylethane-1,2-diamine
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Coordination Chemistry of N1,n2 Dimesitylethane 1,2 Diamine As a Chiral Ligand

Structural Analysis of Metal-Diamine Complexes

The coordination of N¹, N²-dimesitylethane-1,2-diamine to metal centers results in the formation of well-defined complexes with specific structural characteristics.

N¹, N²-Dimesitylethane-1,2-diamine typically acts as a bidentate ligand, coordinating to a metal ion through its two nitrogen atoms to form a stable five-membered chelate ring. solubilityofthings.com This chelation is a key factor in the stability of the resulting metal complexes. solubilityofthings.comshodhsagar.com The geometry of the metal's coordination sphere is influenced by both the nature of the metal ion and the steric demands of the diamine ligand.

The coordination geometry of metal complexes can vary. For instance, iron(III) complexes with linear tetradentate bis(phenolate) ligands have been observed to adopt a square pyramidal geometry. researchgate.net In the context of N¹, N²-dimesitylethane-1,2-diamine, the bulky mesityl groups can significantly influence the arrangement of other ligands around the metal center, often leading to distorted geometries.

The most prominent feature of N¹, N²-dimesitylethane-1,2-diamine is the presence of sterically demanding mesityl groups on the nitrogen atoms. nih.gov These bulky substituents have a profound impact on the properties of the resulting metal complexes.

The steric hindrance imposed by the mesityl groups plays a critical role in stereocontrol during catalytic reactions. acs.org This steric bulk can effectively shield certain faces of the metal complex, directing the approach of incoming substrates and leading to high levels of enantioselectivity. worktribe.com The rigid conformation enforced by the mesityl groups helps to create a well-defined chiral pocket around the metal's active site.

Table 1: Interactive Data Table of Factors Influencing Metal Complex Stability

FactorInfluence on Stability
Chelation Generally increases stability through the formation of stable ring structures. solubilityofthings.comshodhsagar.com
Steric Hindrance Can decrease stability by weakening the metal-ligand bond due to steric strain. dalalinstitute.comuomustansiriyah.edu.iq
Ligand Basicity More basic ligands are stronger electron donors, typically leading to more stable complexes. solubilityofthings.com
Metal Ion Charge Higher positive charge on the metal ion generally leads to greater complex stability. shodhsagar.comuomustansiriyah.edu.iq
Metal Ion Size For a given charge, smaller metal ions often form more stable complexes. shodhsagar.com

Transition Metal Complexation with N1,N2-Dimesitylethane-1,2-diamine

N¹, N²-Dimesitylethane-1,2-diamine and its derivatives are versatile ligands for a variety of transition metals, forming complexes that are often employed as catalysts in organic synthesis. The synthesis of these complexes typically involves the reaction of the diamine with a suitable metal precursor. researchgate.net

For example, ruthenium(II) complexes bearing diamine ligands have been synthesized and utilized in asymmetric transfer hydrogenation reactions. worktribe.com The chiral environment created by the diamine ligand is crucial for achieving high enantioselectivity in the reduction of ketones and imines. Similarly, rhodium complexes with chiral diamines are effective catalysts for various asymmetric transformations.

The synthesis of N-heterocyclic carbene (NHC) complexes of ruthenium has been achieved using NHC-adducts, which are easier to handle than the free carbenes. thieme-connect.de This highlights the ongoing development of synthetic methodologies to access a wider range of metal complexes.

Table 2: Interactive Data Table of Transition Metal Complexes and Applications

MetalComplex TypeApplication
Ruthenium(II) Half-sandwich complexes with diamine ligands. worktribe.comAsymmetric transfer hydrogenation of ketones. worktribe.com
Rhodium(I) Complexes with chiral diamine ligands.Asymmetric catalysis.
Iron(III) Complexes with bis(phenolate) diamine ligands. researchgate.netModels for metalloenzymes. researchgate.net
Copper(I) Complexes with diamine-based bis(amidine) ligands. researchgate.netCatalytic borylative coupling. researchgate.net

Rational Design Principles for this compound Based Ligands

The rational design of ligands based on the N¹, N²-dimesitylethane-1,2-diamine scaffold is a key area of research aimed at developing more efficient and selective catalysts. This involves the systematic modification of the ligand structure to fine-tune its steric and electronic properties.

One approach is to introduce different substituents on the aryl rings of the mesityl groups. Electron-donating or electron-withdrawing groups can alter the electronic properties of the nitrogen donor atoms, thereby influencing the Lewis acidity of the metal center and its catalytic activity.

Another strategy involves modifying the ethylene (B1197577) backbone of the diamine. Introducing rigidity or additional stereocenters into the backbone can further enhance the stereocontrol exerted by the ligand. The synthesis of vicinal diamines with varied structures can be achieved through methods like the diaza-Cope rearrangement. scholaris.ca

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to guide the rational design of these ligands. acs.org DFT calculations can provide insights into the transition state geometries and the non-covalent interactions that govern stereoselectivity, allowing for the in-silico screening of potential ligand structures before their synthesis. acs.org

Catalytic Applications of N1,n2 Dimesitylethane 1,2 Diamine Derived Systems

Asymmetric Catalysis with Metal-Diamine Complexes

Complexes formed between transition metals and chiral derivatives of N1,N2-Dimesitylethane-1,2-diamine are at the forefront of asymmetric catalysis. The diamine ligand coordinates to the metal center, creating a chiral environment that enables the selective formation of one enantiomer over the other. researchgate.netnih.gov The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize reactivity and enantioselectivity for specific transformations. researchgate.net

Enantioselective Transformations Mediated by Chiral this compound Ligands

Chiral ligands derived from this compound serve as powerful tools for enantioselective synthesis, where the goal is to produce a single, optically pure stereoisomer of a chiral molecule. beilstein-journals.orgnih.gov

The defining feature of this compound in asymmetric catalysis is its ability to impart a high degree of stereochemical control. The bulky 2,4,6-trimethylphenyl (mesityl) substituents create a sterically demanding pocket around the metal's active site. This steric hindrance dictates the trajectory of incoming substrates, favoring an orientation that leads to the formation of a specific stereoisomer. This principle is fundamental to producing optically pure compounds, which are crucial in pharmacology where different enantiomers of a drug can have vastly different biological activities.

A notable example of this control is observed in dual catalytic systems. In a study on the monoallylation of cis-1,2-cyclohexanediol, a reaction catalyzed by both a palladium complex and a borinic acid, various chiral ligands were screened. scholaris.ca Among them was a derivative of (1R,2R)-1,2-dimesitylethane-1,2-diamine. The objective in such reactions is to desymmetrize the meso-diol, yielding a chiral, non-racemic product. The chiral ligand on the palladium catalyst is responsible for creating an asymmetric environment that allows for the selective allylation of one of the two enantiotopic hydroxyl groups. scholaris.ca

Asymmetric hydrogenation is a key industrial process for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins. This transformation typically employs complexes of rhodium, ruthenium, or iridium with chiral ligands. While extensive research has been conducted on ligands like 1,2-diphenylethane-1,2-diamine (B1144217) (DPEN) and its derivatives in ruthenium-catalyzed transfer hydrogenation, specific examples detailing the use of this compound in this context are not extensively documented in the scientific literature. nih.govnih.govrsc.org The general mechanism for these reactions involves the formation of a metal hydride species which then delivers the hydrogen atoms to the substrate within the chiral environment of the catalyst, leading to the preferential formation of one enantiomer.

The following table illustrates typical results for the asymmetric transfer hydrogenation of aromatic ketones using a well-established Ru(II)-TsDPEN catalyst, which serves as a benchmark for the performance of chiral diamine ligands in this type of reaction.

EntryKetone SubstrateProductCatalyst SystemEnantiomeric Excess (ee)
1Acetophenone1-PhenylethanolRuCl(S,S)-TsDPEN97%
22-Acetylnaphthalene1-(Naphthalen-2-yl)ethanolRuCl(S,S)-TsDPEN98%
34-Chloroacetophenone1-(4-Chlorophenyl)ethanolRuCl(S,S)-TsDPEN96%

This table shows representative data for a related, well-studied chiral diamine catalyst to provide context for the expected performance in asymmetric hydrogenation.

The asymmetric hydrosilylation of imines, followed by hydrolysis, offers a powerful method for the synthesis of chiral amines. This reaction involves the addition of a silicon hydride (silane) across the C=N double bond of an imine. While titanium complexes have been explored for this purpose, and chiral Lewis bases have been shown to catalyze the enantioselective hydrosilylation of N-(1,2-diarylethylidene)arylamines, specific research detailing the application of this compound-metal complexes in this reaction is not prominently featured in available literature. nih.govnih.gov The general strategy relies on a chiral catalyst to control the facial selectivity of the hydride addition to the imine.

Beyond hydrogenation and hydrosilylation, ligands derived from this compound have been investigated in other crucial bond-forming reactions.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This reaction is a powerful tool for forming C-C bonds. A specific derivative, N,N'-((1R,2R)-1,2-Dimesitylethane-1,2-diyl)bis(2-(diphenylphosphino)benzamide), was synthesized and evaluated as a ligand in the palladium-catalyzed asymmetric monoallylation of cis-1,2-cyclohexanediol. scholaris.ca This transformation is part of a dual catalytic system aimed at the desymmetrization of meso-diols. scholaris.ca

Copper-Catalyzed Asymmetric Conjugate Addition: Copper complexes with chiral ligands are widely used to catalyze the enantioselective addition of nucleophiles to α,β-unsaturated compounds (Michael acceptors). While a broad range of chiral ligands, including those based on N-heterocyclic carbenes and ferrocenyl diphosphines, have proven effective, the specific use of this compound in this context is less common. researchgate.netnih.govnih.govamanote.com The reaction is a cornerstone for creating chiral quaternary carbon centers.

Copper-Catalyzed Asymmetric C-N Bond Formation: The construction of chiral C-N bonds can be achieved via copper-catalyzed intramolecular desymmetrization reactions. For instance, the reaction of 2-(3-iodoallyl)malonamides can be catalyzed by a CuI/chiral diamine ligand system to produce chiral 2-oxo-1,2,3,4-tetrahydropyridine-3-carboxamides. nih.gov This strategy highlights the potential for chiral diamines to control the stereochemistry of C-N bond formation. nih.gov

Development of Novel Chiral Catalytic Systems Utilizing this compound

A significant area of development for this compound is its use as a precursor for N-heterocyclic carbenes (NHCs). NHCs are a class of exceptionally stable carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis.

The synthesis of 1,3-dimesitylimidazolinium chloride (SIMes·HCl), a common precursor to the SIMes NHC ligand, starts from N,N'-dimesitylethane-1,2-diamine. orgsyn.org The process involves the condensation of glyoxal (B1671930) with two equivalents of mesitylamine, followed by the reduction of the resulting diimine to form N,N'-dimesitylethane-1,2-diamine. rsc.orgorgsyn.org This diamine, as its dihydrochloride (B599025) salt, is then cyclized with an orthoformate ester under microwave irradiation to yield the imidazolinium salt. orgsyn.org

PrecursorReagentProductYield
N,N'-dimesitylethane-1,2-diamine dihydrochlorideTriethyl orthoformate1,3-Dimesitylimidazolinium chloride80%

Data derived from a typical procedure for the synthesis of imidazolinium salts. orgsyn.org

Deprotonation of this salt generates the free SIMes carbene, which is a key component in highly active second-generation Grubbs and Hoveyda-Grubbs metathesis catalysts. The bulky mesityl groups of the SIMes ligand provide the necessary steric protection to stabilize the metal center and promote high catalytic activity and selectivity in olefin metathesis reactions.

N-Heterocyclic Carbene (NHC) Chemistry and Organocatalysis

N-Heterocyclic carbenes are a class of stable singlet carbenes that, since their isolation and characterization, have become ubiquitous in modern synthetic chemistry. nih.gov They are valued for their strong σ-donating properties and their ability to form robust bonds with a wide range of elements, making them excellent ancillary ligands for transition metal catalysts and effective metal-free organocatalysts. nih.govrsc.org

The most prominent NHC derived from this compound is 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene, commonly known as SIMes. The generation of SIMes typically begins with the synthesis of its imidazolinium salt precursor.

A standard and efficient method involves the cyclocondensation of N,N'-dimesitylethane-1,2-diamine with triethyl orthoformate. researchgate.net This reaction is often carried out in the presence of an ammonium (B1175870) salt, such as ammonium chloride, which provides the counterion for the resulting imidazolinium salt. researchgate.net The general procedure commences with the synthesis of the diamine itself, for example, from N,N'-dimesitylethylenediimine, which can be obtained as a bright yellow solid. Current time information in New Hanover County, US. The subsequent cyclization to form the 1,3-dimesitylimidazolinium chloride precursor can be significantly accelerated using microwave-assisted organic synthesis (MAOS), reducing reaction times from hours or days to minutes. Current time information in New Hanover County, US.

Once the imidazolinium salt precursor is obtained, the free NHC, SIMes, can be generated by deprotonation using a strong, non-nucleophilic base. Current time information in New Hanover County, US. This process removes the acidic proton at the C2 position of the imidazolinium ring, yielding the stable divalent carbon species. Current time information in New Hanover County, US. The stability and reactivity of the resulting NHC are greatly influenced by the bulky mesityl groups inherited from the parent diamine, which provide steric shielding to the carbene center.

Table 1: Synthesis of SIMes Precursor

Reactants Reagents Conditions Product Yield
This compound Triethyl orthoformate, Ammonium chloride Reflux or Microwave irradiation 1,3-Dimesitylimidazolinium chloride High

This interactive table summarizes a common synthetic route to the SIMes precursor.

While NHCs like SIMes are famed as ligands in organometallic chemistry, they also function as potent organocatalysts. In this role, the NHC itself is the active catalytic species, without the involvement of a metal center. The nucleophilic carbene can activate substrates in various ways, most notably through the formation of key intermediates like the Breslow intermediate or homoenolates.

However, the effectiveness of a particular NHC is highly dependent on the specific transformation. For instance, in hydrogen/deuterium exchange reactions between pseudoacids and deuterated chloroform, the saturated NHC, SIMes, was found to be inefficient. nih.gov Experimental and computational studies revealed that the ion pair formed between the corresponding azolium cation and the trichloromethyl anion tends to recombine, preventing the desired catalytic turnover. nih.gov In contrast, the unsaturated analogue, IMes, proved to be an effective catalyst for the same reaction. nih.gov

The reactivity of NHCs can be modulated by forming adducts, which serve as "masked" or latent forms of the catalyst. For example, adducts of SIMes with carbodiimides (CDIs) can act as precursors for switchable organocatalysis. researchgate.net The NHC can be released from the adduct under specific conditions, such as heating, allowing for temporal control over the catalytic process. scispace.com This strategy leverages the reversible binding of the NHC to control its concentration and potentially extend its lifetime in solution. scispace.com Furthermore, NHC-copper complexes, including those with SIMes, are known to be active catalysts in a variety of organic reactions. sci-hub.st

Applications in Olefin Metathesis Catalysis

Perhaps the most significant application of the SIMes ligand derived from this compound is in the field of olefin metathesis. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of pharmaceuticals, polymers, and fine chemicals. nih.gov

The substitution of a phosphine (B1218219) ligand in the first-generation Grubbs catalyst with the strongly σ-donating SIMes ligand led to the development of the highly active and stable second-generation Grubbs catalyst. nih.govacs.org This modification significantly enhanced the catalyst's activity, particularly for the ring-closing metathesis (RCM) and cross-metathesis of challenging substrates. nih.gov The increased stability is attributed to the strong bond between the ruthenium center and the carbene, which is sterically protected by the bulky mesityl groups. rsc.org

Similarly, the SIMes ligand is a key component of the second-generation Hoveyda-Grubbs catalysts. rsc.org These catalysts feature a chelating isopropoxybenzylidene ligand and exhibit excellent stability and activity. The electronic properties of the benzylidene ligand can be tuned to further optimize catalytic performance. For example, introducing electron-withdrawing groups can weaken the oxygen-ruthenium bond, facilitating catalyst initiation and improving activity. rsc.org In a comparative study for the cross-metathesis of methyl oleate, the Hoveyda-Grubbs catalyst bearing the SIMes ligand (Hov-II) was found to be more active and selective than its analogue with the bulkier SIPr ligand. rsc.org

Table 2: Comparison of Grubbs Catalysts in Olefin Metathesis

Catalyst Key Ligands Key Feature Advantage over 1st Gen
Grubbs 1st Gen 2x PCy₃ Phosphine-based Benchmark catalyst
Grubbs 2nd Gen 1x SIMes, 1x PCy₃ NHC ligand Higher activity & stability acs.org
Hoveyda-Grubbs 2nd Gen 1x SIMes, Chelating benzylidene Enhanced stability High activity, lower decomposition

This interactive table compares key features of Grubbs-type olefin metathesis catalysts.

The catalyst transformation rate constant for the second-generation Grubbs catalyst (containing SIMes) in dichloromethane (B109758) was found to be 1.52 × 10⁻⁴ s⁻¹, which is approximately double that of the first-generation catalyst, indicating a faster initiation rate. acs.org

Integration of this compound Catalysts in Multicatalytic Sequences

A notable example is the dual activity of the Grubbs second-generation catalyst in a tandem transvinylation/ring-closing metathesis reaction. acs.org In this sequence, the ruthenium complex first catalyzes a non-metathesis transformation—the transvinylation of a carboxylic acid with vinyl acetate (B1210297) to produce an unsaturated vinyl ester. acs.org Crucially, the catalyst remains active after this initial step and proceeds to catalyze the ring-closing metathesis of the newly formed diene, yielding a valuable endocyclic enol lactone. acs.org Mechanistic studies confirmed that the catalyst promotes the non-metathetic reaction without losing its metathetic activity, showcasing its versatility and stability. acs.org This dual-role catalysis highlights the potential for developing complex molecular architectures in a single synthetic operation using catalysts derived from this compound.

Mechanistic and Computational Investigations of N1,n2 Dimesitylethane 1,2 Diamine Reactivity

Elucidation of Reaction Mechanisms in Catalytic Cycles

Currently, there is a lack of published research that specifically delineates the role of N1,N2-Dimesitylethane-1,2-diamine within a complete catalytic cycle. For a comprehensive understanding, studies would need to identify and characterize the active catalytic species, track the transformation of substrates, and identify all intermediates, products, and catalyst regeneration steps.

Detailed computational studies involving the mapping of reaction coordinates to identify transition states and calculate their corresponding energy barriers are absent for catalytic systems employing the this compound ligand. Such analyses are crucial for understanding reaction kinetics and the factors governing catalytic efficiency.

While the chiral backbone of ethane-1,2-diamine derivatives is often exploited for stereocontrol, specific studies determining the stereochemical pathways directed by the bulky mesityl groups of this particular ligand have not been found. Research in this area would involve experimental studies, such as asymmetric catalysis, correlated with computational models to elucidate the origins of stereoselectivity.

Density Functional Theory (DFT) Studies of this compound Complexes and Reaction Intermediates

Comprehensive Density Functional Theory (DFT) studies are a cornerstone of modern mechanistic chemistry, yet specific applications to this compound complexes are not available. Such studies would provide invaluable insights into the electronic structure and geometry of the ligand's metal complexes.

The steric and electronic interactions between the this compound ligand, coordinated metal centers, and reacting substrates have not been computationally probed. This type of analysis is fundamental to rational catalyst design and would involve techniques such as Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and non-covalent interaction (NCI) plots to visualize and quantify these crucial interactions.

Spectroscopic and X-ray Crystallographic Analysis for Mechanistic Insight

While spectroscopic and crystallographic data for various diamine-metal complexes are common in the literature, specific studies that use these techniques to provide mechanistic insight into the reactivity of this compound complexes are not apparent. Such research would involve the isolation and characterization of key reaction intermediates to build a more complete picture of the reaction mechanism.

Advanced Research Applications and Future Directions for N1,n2 Dimesitylethane 1,2 Diamine

The Role of N1,N2-Dimesitylethane-1,2-diamine in Chiral Resolution and Chromatographic Separations

The separation of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, is a critical process in the pharmaceutical and chemical industries. Chiral diamines are pivotal in the development of techniques for effective chiral resolution.

Development of Polymeric Chiral Stationary Phases for HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for separating the components of a mixture. For the separation of enantiomers, a chiral stationary phase (CSP) is essential. These stationary phases are designed to interact differently with each enantiomer, leading to their separation.

While direct research on this compound for this application is not extensively documented in publicly available literature, the development of polymeric CSPs from structurally similar chiral diamines provides a strong indication of its potential. For instance, new polymeric chiral stationary phases have been synthesized based on derivatives of (1S,2S)-(-)-1,2-diphenylethylenediamine. These CSPs are created through a straightforward free-radical-initiated polymerization process in solution, which allows for the incorporation of the chiral selector into a polymer matrix. This methodology maintains the enantioselectivity of the original chiral molecule.

Given its structural similarities, this compound could serve as a valuable monomer for the synthesis of novel polymeric CSPs. The bulky mesityl groups would be expected to create a unique chiral environment within the polymer, potentially leading to novel selectivities for a range of racemic compounds. The synthetic route to such CSPs would likely involve the derivatization of the diamine to introduce a polymerizable group, followed by polymerization, and then coating or bonding the resulting chiral polymer onto a silica (B1680970) support for use in HPLC columns.

Prospects in Biological and Medicinal Chemistry Research

Chiral molecules are fundamental in biological systems, as living organisms are inherently chiral. This has profound implications for the activity of drugs, the majority of which are chiral. The specific three-dimensional arrangement of a molecule can determine its biological activity.

Studies on Enzyme Inhibition

Currently, there is a lack of specific studies in the scientific literature detailing the use of this compound in enzyme inhibition research. However, the broader class of N,N'-disubstituted ethylenediamine (B42938) derivatives has been investigated for various biological activities. For example, certain derivatives have shown potential in inhibiting parasitic biosynthesis of polyamines, which is a target for antiparasitic drugs researchgate.net. The rationale is that the hydrophobic nature of the substituents can facilitate the penetration of the molecule into the parasite's cytoplasm, where it can interfere with metabolic pathways researchgate.net. The bulky and hydrophobic mesityl groups of this compound could potentially be exploited in a similar manner, suggesting a possible avenue for future research into its enzyme inhibitory properties.

Utility as a Building Block for Biologically Active Molecules

While direct examples of biologically active molecules synthesized from this compound are not readily found in current literature, the ethylenediamine scaffold is a common feature in many biologically active compounds. For instance, derivatives of N,N'-disubstituted ethylenediamines have been synthesized and screened for in vitro antimicrobial activity against various bacteria nih.gov. These studies indicate that modifications to the substituent groups on the ethylenediamine core can lead to compounds with significant biological effects nih.gov. Therefore, this compound represents a potential starting material for the synthesis of new chemical entities with potential therapeutic applications.

Potential in Drug Development and Chiral Pharmaceutical Synthesis

The synthesis of enantiomerically pure drugs is a major focus of the pharmaceutical industry. Chiral ligands play a crucial role in asymmetric synthesis, a process that creates chiral molecules with a preference for one enantiomer over the other. Diamine ligands, in particular, are widely used in copper-catalyzed cross-coupling reactions, which are important methods for constructing complex molecules nih.gov. The bulky nature of ligands can significantly influence the stereochemical outcome of these reactions.

Although specific applications of this compound in chiral pharmaceutical synthesis are not yet well-documented, its structural characteristics suggest it could be a valuable ligand in asymmetric catalysis. The steric bulk provided by the mesityl groups could create a well-defined chiral pocket around a metal center, enabling high levels of enantioselectivity in catalytic reactions. This makes it a promising candidate for the development of new synthetic methodologies for the production of chiral pharmaceuticals.

Emerging Applications in Materials Science

The unique properties of this compound also suggest potential applications in the field of materials science, particularly in the development of new polymers and functional materials.

Bulky diamine ligands are known to be effective in catalysis, including olefin polymerization acs.org. The steric properties of the ligand can dramatically affect the properties of the resulting polymer, such as its branching density acs.org. By analogy, this compound, when used as a ligand in a polymerization catalyst, could be used to control the microstructure of polymers, leading to materials with tailored properties.

Role as Stabilizers and Antioxidants in Polymer Systems

While this compound is primarily recognized as a high-purity diamine ligand for organometallic synthesis and catalysis, its structural characteristics suggest a potential, yet largely unexplored, role as a stabilizer and antioxidant in polymer systems. polymer-books.com The presence of bulky mesityl groups provides significant steric hindrance around the amine functionalities. This structural feature is characteristic of Hindered Amine Light Stabilizers (HALS), which are highly effective in protecting polymers from degradation induced by light and heat.

The mechanism of action for HALS involves a regenerative cycle where the hindered amine can trap free radicals that are formed during the oxidative degradation of the polymer. This process inhibits the propagation of degradation reactions, thereby extending the service life of the polymeric material. Although direct research on this compound as a primary antioxidant or stabilizer in common polymers like polyethylene (B3416737) or polypropylene (B1209903) is not extensively documented in publicly available literature, its molecular architecture provides a strong theoretical basis for such applications.

The table below outlines the key structural features of this compound that are pertinent to its potential stabilizing effects.

PropertyValueSignificance in Polymer Stabilization
Molecular Formula C₂₀H₂₈N₂Indicates a significant organic structure with nitrogen atoms that are key to antioxidant activity.
Molecular Weight 296.46 g/mol A higher molecular weight can lead to lower volatility and better retention within the polymer matrix.
Key Structural Feature Two sterically hindered amine groupsThe mesityl groups protect the amine functionality, allowing it to participate in radical scavenging cycles without being rapidly consumed.
Synonyms N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine, N,N'-Dimesityl-1,2-ethanediamine, N,N'-Bis(2,4,6-trimethylphenyl)ethylenediamineHighlights the core chemical structure.

This data is compiled from publicly available chemical information.

Further research is required to empirically validate and quantify the efficacy of this compound as a polymer stabilizer and to determine optimal loading levels and potential synergistic effects with other additives.

Future Research Avenues and Emerging Trends in this compound Chemistry

The future of this compound chemistry is poised for significant advancements, particularly in the realms of catalysis and advanced materials science. The primary application of this compound as a ligand in organometallic chemistry opens up numerous possibilities for the synthesis of novel polymers and catalytic processes.

Catalysis and Polymer Synthesis:

An emerging trend is the use of metal complexes derived from sterically hindered diamine ligands, such as this compound, in polymerization catalysis. These catalysts can offer enhanced control over polymer architecture, including stereoselectivity and molecular weight distribution. Future research will likely focus on:

The development of novel polymerization catalysts for olefins and other monomers, leveraging the unique steric and electronic properties of the this compound ligand.

The synthesis of coordination polymers where the diamine acts as a bridging ligand, potentially leading to materials with interesting electronic, magnetic, or porous properties.

Advanced Materials:

The incorporation of this compound into polymer backbones could lead to the development of high-performance materials. Research in this area may explore:

The synthesis of polyimides or other engineering plastics where the diamine is used as a monomer. The bulky mesityl groups could enhance thermal stability and solubility of the resulting polymers.

The development of cross-linked polymer networks where the diamine serves as a curing agent, potentially imparting improved mechanical and thermal properties.

The table below summarizes potential future research directions.

Research AreaFocusPotential Impact
Catalysis Development of novel polymerization catalysts.Improved control over polymer properties and synthesis of new polymer architectures.
Coordination Polymers Synthesis of new materials with the diamine as a linker.Creation of functional materials for electronics, gas storage, or sensing.
High-Performance Polymers Use as a monomer in polyimides and other advanced polymers.Enhancement of thermal stability, solubility, and mechanical properties of materials.
Polymer Additives Detailed investigation into its role as a stabilizer and antioxidant.Development of new, effective additives for polymer protection.

Q & A

Q. What are the optimal synthetic routes for N1,N2-Dimesitylethane-1,2-diamine, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via alkylation of ethane-1,2-diamine with mesityl halides (e.g., mesityl bromide) under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate deprotonation. Purification typically involves column chromatography or recrystallization using ethanol/water mixtures. Purity validation requires a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton integration and methyl group signals) and X-ray crystallography to resolve structural ambiguities .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ are essential to identify diamagnetic shielding effects from the mesityl groups. For example, aromatic protons in the mesityl substituents typically appear as singlets due to steric hindrance .
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is recommended for resolving bond lengths, angles, and torsional strain. Refinement should include anisotropic displacement parameters for non-hydrogen atoms, with hydrogen atoms placed geometrically .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between this compound derivatives and their analogs?

  • Methodological Answer : Discrepancies in unit cell parameters or bond lengths may arise from solvent inclusion, disorder, or polymorphism. High-resolution data (e.g., synchrotron radiation) combined with TWINABS for scaling and OLEX2 for refinement can mitigate these issues. For disordered structures, PART instructions in SHELXL allow modeling of split positions, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. What computational methods are suitable for modeling the electronic properties of this compound in catalysis?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms (as in Becke’s 1993 functional) provides accurate thermochemical data, such as HOMO-LUMO gaps and charge distribution. Basis sets like 6-31G(d,p) balance accuracy and computational cost. Solvent effects can be modeled using the Polarizable Continuum Model (PCM) .

Q. How can this compound be utilized as a ligand in transition-metal catalysis, and what experimental designs are optimal for studying its efficacy?

  • Methodological Answer : The compound’s steric bulk and electron-donating capacity make it suitable for stabilizing low-oxidation-state metal centers (e.g., Cu(I) or Pd(0)). To evaluate catalytic performance:
  • Kinetic Studies : Monitor reaction rates under inert atmospheres using UV-Vis or GC-MS.
  • Structural Analysis : Characterize metal-ligand complexes via X-ray crystallography and EPR spectroscopy for paramagnetic species.
  • Computational Validation : Compare experimental turnover frequencies (TOFs) with DFT-predicted activation barriers .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational bond angles in this compound derivatives?

  • Methodological Answer : Discrepancies often arise from crystal packing forces (e.g., π-stacking) not accounted for in gas-phase DFT calculations. To resolve:
  • Perform periodic DFT calculations (e.g., using VASP or Quantum ESPRESSO) incorporating crystal lattice parameters.
  • Compare experimental (X-ray) and computational torsional angles, adjusting for thermal motion via TLS (Translation-Libration-Screw) refinement in crystallographic software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.